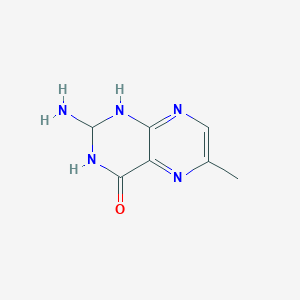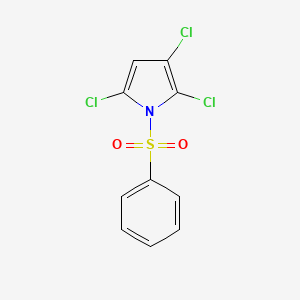
1-(Benzenesulfonyl)-2,3,5-trichloro-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-2,3,5-trichloro-1H-pyrrole is an organosulfur compound characterized by the presence of a benzenesulfonyl group attached to a trichlorinated pyrrole ring
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-2,3,5-trichloro-1H-pyrrole typically involves the reaction of benzenesulfonyl chloride with 2,3,5-trichloropyrrole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C6H5SO2Cl+C4H2Cl3N→C6H5SO2C4H2Cl3N+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-2,3,5-trichloro-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the pyrrole ring are replaced by other nucleophiles. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The benzenesulfonyl group can be oxidized to form sulfonic acids or sulfonate esters. Reagents such as hydrogen peroxide or peracids are typically used for these reactions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Benzenesulfonyl)-2,3,5-trichloro-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound is investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-2,3,5-trichloro-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The trichloropyrrole moiety can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-(Benzenesulfonyl)-2,3,5-trichloro-1H-pyrrole can be compared with other benzenesulfonyl derivatives, such as benzenesulfonic acid and benzenesulfonyl chloride. While these compounds share the benzenesulfonyl group, their chemical properties and reactivity differ significantly due to the presence of different substituents on the aromatic ring. For example:
Benzenesulfonic Acid: This compound is a strong acid and is primarily used in the synthesis of detergents and dyes.
Benzenesulfonyl Chloride: It is a versatile reagent used in the synthesis of sulfonamides and sulfonate esters.
The unique combination of the benzenesulfonyl group with the trichloropyrrole ring in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
91917-53-2 |
|---|---|
Molecular Formula |
C10H6Cl3NO2S |
Molecular Weight |
310.6 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2,3,5-trichloropyrrole |
InChI |
InChI=1S/C10H6Cl3NO2S/c11-8-6-9(12)14(10(8)13)17(15,16)7-4-2-1-3-5-7/h1-6H |
InChI Key |
AKSGDTBQPIIJAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide](/img/structure/B14350697.png)
![N-[(4-Ethenylbenzene-1-sulfonyl)methyl]formamide](/img/structure/B14350699.png)
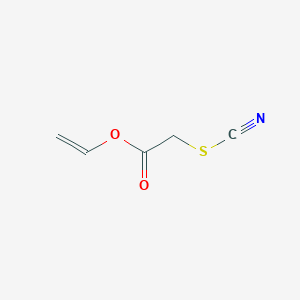
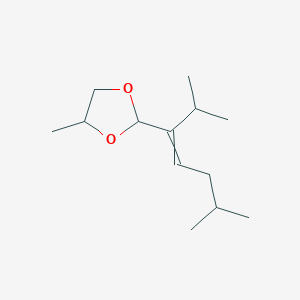
![1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene](/img/structure/B14350711.png)
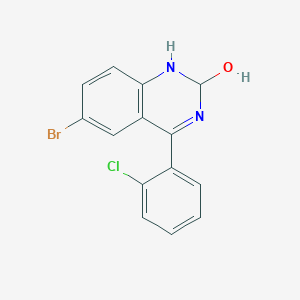

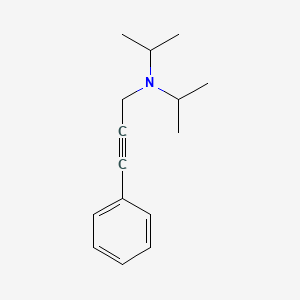
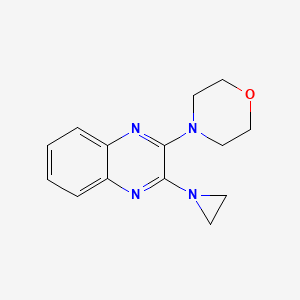
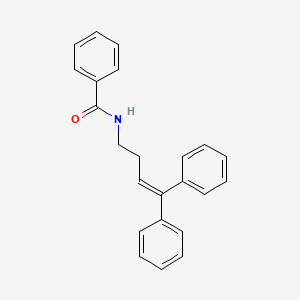
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(6-ethoxypyridin-3-yl)methanimine]](/img/structure/B14350757.png)
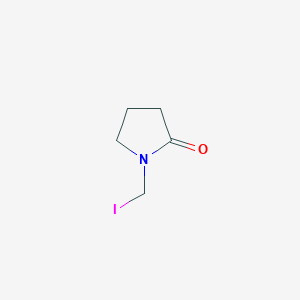
![2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate](/img/structure/B14350778.png)
